Leoheteronin D

Description

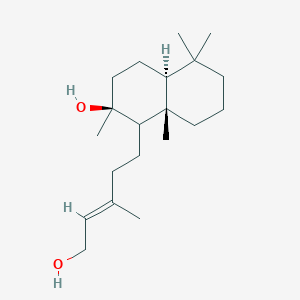

Leoheteronin D is a diterpenoid compound isolated from the aerial parts of Leonurus heterophyllus (syn. Leonurus artemisia), a plant traditionally used in Chinese medicine. Its molecular formula is C₂₀H₃₆O₂, with a molecular weight of 308.51 g/mol. It exists as colorless needle-shaped crystals with a melting point of 134–135°C and a specific optical rotation of [α]D²⁵ = 0.0° (in CHCl₃) . While its exact biosynthesis pathway remains unclear, it belongs to the labdane-type diterpenoids, characterized by a bicyclic hydrocarbon skeleton.

Pharmacologically, this compound exhibits moderate acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 18.4 µM), making it a candidate for Alzheimer’s disease (AD) therapy . However, its activity is weaker compared to other diterpenoids from the same plant, such as Leoheteronin A (IC₅₀ = 11.6 µM) .

Properties

IUPAC Name |

(2S,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17?,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-CZUZFAPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CCC1[C@]2(CCCC([C@@H]2CC[C@]1(C)O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Leoheteronin D involves the extraction of dried aerial parts of Leonurus heterophyllus using methanol (MeOH). The extract is then fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and 1-butanol (1-BuOH). The n-hexane-soluble fraction is further separated using silica gel open-column chromatography, octadecyl silica (ODS) gel open-column chromatography, and repeated preparative ODS high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Leoheteronin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the chemical behavior of labdane-type diterpenoids.

Medicine: The compound’s anti-inflammatory and antioxidant properties are being explored for therapeutic applications.

Mechanism of Action

The mechanism of action of Leoheteronin D involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, this compound can potentially modulate neurotransmitter levels in the brain, which is beneficial in conditions like Alzheimer’s disease. The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Leoheteronin D is part of a family of diterpenoids isolated from Leonurus heterophyllus. Below is a comparison of its structural and physical properties with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | [α]D²⁵ (CHCl₃) | Source |

|---|---|---|---|---|---|

| This compound | C₂₀H₃₆O₂ | 308.51 | Colorless needles | 0.0° | Leonurus heterophyllus |

| Leoheteronin E | C₂₀H₃₀O₄ | 334.46 | White amorphous powder | −9.3° | Leonurus heterophyllus |

| Leoheteronone A | C₂₃H₃₆O₆ | 408.54 | Yellow oil | −42.5° | Leonurus heterophyllus |

| Leoheteronone C | C₂₃H₃₆O₆ | 408.54 | White amorphous powder | +24.1° | Leonurus heterophyllus |

| Leonoside A | C₃₅H₄₆O₁₉ | 770.75 | Colorless powder | N/A | Leonurus glaucescens |

Key Observations :

- Molecular Complexity: this compound has a simpler structure compared to glycosylated compounds like Leonosides A and B, which exhibit higher molecular weights (>750 g/mol) due to sugar moieties .

- Optical Activity: The optical rotation of this compound ([α]D²⁵ = 0.0°) is distinct from other diterpenoids, suggesting differences in stereochemistry. For example, Leoheteronone A ([α]D²⁵ = −42.5°) and Leoheteronone C ([α]D²⁵ = +24.1°) likely have contrasting chiral centers .

Pharmacological Activities

AChE Inhibitory Activity

Below is a comparison of their AChE inhibitory activities:

Key Observations :

- The 15,16-epoxy group in Leoheteronin A correlates with stronger AChE inhibition (IC₅₀ = 11.6 µM vs. 18.4 µM for this compound), suggesting this functional group enhances binding to the enzyme’s active site .

- Compounds with furan rings (e.g., Galeopsin) show weak activity (IC₅₀ > 40 µM), indicating that certain substituents may hinder interaction with AChE .

Other Therapeutic Potentials

- Leoheteronin C : Unlike this compound, this compound demonstrates anti-atherosclerotic activity by binding to inflammatory targets like IL-6 and TNF-α (binding energy < −5 kJ/mol) .

- Leonosides A and B: These glycosylated diterpenoids are hypothesized to target metabolic pathways due to their high polarity, contrasting with the lipid-soluble this compound .

Structural-Activity Relationship (SAR) Insights

Epoxy Groups : The presence of a 15,16-epoxy group (e.g., in Leoheteronin A) significantly enhances AChE inhibition compared to this compound, which lacks this feature .

Glycosylation: Glycosylated diterpenoids (e.g., Leonosides) exhibit distinct pharmacological profiles, likely due to improved solubility and altered target specificity .

Chirality : Optical rotation data suggest that stereochemistry influences both physical properties (e.g., crystallinity) and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.